molecular formula C10H16ClF2NO2 B2448104 3,3-Difluoro-1-(piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride CAS No. 2138518-96-2

3,3-Difluoro-1-(piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride

Cat. No.: B2448104
CAS No.: 2138518-96-2
M. Wt: 255.69
InChI Key: JQXMPCJDXJXPIM-UHFFFAOYSA-N
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Description

3,3-Difluoro-1-(piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H15F2NO2·HCl It is a derivative of cyclobutane, featuring a piperidine ring and two fluorine atoms attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-1-(piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the cyclobutane ring: This can be achieved through a involving suitable dienes and dienophiles.

    Introduction of the piperidine ring: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced to the cyclobutane ring.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide as a reagent.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-1-(piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

3,3-Difluoro-1-(piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-(piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The fluorine atoms enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a piperidine ring.

    3,3-Difluoro-1-(methyl)cyclobutane-1-carboxylic acid: Similar structure but with a methyl group instead of a piperidine ring.

Uniqueness

3,3-Difluoro-1-(piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride is unique due to the presence of both the piperidine ring and the difluorocyclobutane moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

3,3-difluoro-1-piperidin-4-ylcyclobutane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2NO2.ClH/c11-10(12)5-9(6-10,8(14)15)7-1-3-13-4-2-7;/h7,13H,1-6H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXMPCJDXJXPIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2(CC(C2)(F)F)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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